3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea
Description
This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety fused with a pyrrolidin-5-one core and a 4-sulfamoylphenyl substituent. Its molecular formula is C₁₉H₂₀N₄O₅S, with a molecular weight of 432.45 g/mol.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c20-30(26,27)15-4-1-12(2-5-15)21-19(25)22-13-9-18(24)23(11-13)14-3-6-16-17(10-14)29-8-7-28-16/h1-6,10,13H,7-9,11H2,(H2,20,26,27)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHMHJKEVHNDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst to form the 2,3-dihydro-1,4-benzodioxin ring.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized by reacting an appropriate amine with succinic anhydride under reflux conditions.
Coupling of the Benzodioxin and Pyrrolidinone Rings: The benzodioxin and pyrrolidinone intermediates are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Introduction of the Sulfamoylphenyl Urea Moiety: The final step involves the reaction of the coupled intermediate with 4-sulfamoylphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea: can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The sulfamoylphenyl urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The 4-sulfamoylphenyl group in the target compound increases polarity (lower XLogP = 1.2 vs. The pyridin-4-yl analog (XLogP = 0.8) exhibits even greater hydrophilicity, suggesting substituent size and charge distribution critically modulate lipophilicity .
Hydrogen-Bonding Capacity :
- The target compound has the highest H-bond acceptors (7) due to the sulfamoyl group’s oxygen atoms, which may enhance binding to polar enzyme active sites or receptors .
Structural Diversity in Analogs :
Biological Activity
The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological systems, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that may contribute to its biological activity. The compound features a benzodioxin moiety and a sulfamoylphenyl group, which are known to participate in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Weight | 364.42 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1cc2c(c(c1)OCO2)C(=O)N(C(=O)N(C)C(C(=O)N(C(=O)N(C)C(C(=O)N(C(=O)N(C))C))C))C |
| Appearance | White powder |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group is known for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Receptor Modulation : The structural components suggest potential interactions with various receptors, including those involved in pain and inflammation pathways.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that related compounds can significantly reduce inflammation markers in vivo.
- Analgesic Effects : The compound may act as a pain reliever by modulating pain receptors.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antioxidant Profile Study :
- In Vivo Efficacy :
- Molecular Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
